5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
CAS No.: 61552-52-1
Cat. No.: VC8127512
Molecular Formula: C8H8ClN3O2S
Molecular Weight: 245.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61552-52-1 |
|---|---|
| Molecular Formula | C8H8ClN3O2S |
| Molecular Weight | 245.69 g/mol |
| IUPAC Name | 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride |
| Standard InChI | InChI=1S/C8H8ClN3O2S/c1-5-3-6(2)12-8(11-5)7(4-10-12)15(9,13)14/h3-4H,1-2H3 |
| Standard InChI Key | MEWYUZLESQFFTG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC2=C(C=NN12)S(=O)(=O)Cl)C |
| Canonical SMILES | CC1=CC(=NC2=C(C=NN12)S(=O)(=O)Cl)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazolo[1,5-a]pyrimidine core, a bicyclic system comprising fused pyrazole and pyrimidine rings. Methyl groups occupy the 5- and 7-positions, while a sulfonyl chloride (-SO₂Cl) group is attached to the 3-position (Figure 1). This configuration confers both steric and electronic uniqueness, influencing its reactivity and interaction with biological targets .
Table 1: Key Physicochemical Properties
The sulfonyl chloride group enhances electrophilicity, facilitating nucleophilic substitutions, while the methyl groups improve lipid solubility, aiding membrane permeability in bioactive derivatives .
Synthesis and Production
Laboratory-Scale Synthesis
The primary synthesis route involves sulfonation of 5,7-dimethylpyrazolo[1,5-a]pyrimidine using chlorosulfonic acid:
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Sulfonation:
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Chlorination:
Reaction conditions (e.g., temperature, solvent) critically influence yield. For instance, using chlorobenzene as a solvent minimizes byproducts and improves purity .
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Value | Yield |
|---|---|---|
| Solvent | Chlorobenzene | 94% |
| Temperature | 80–100°C | |
| Reagent Ratio | 1:1.5 (substrate:PCl₅) |
Industrial Considerations
Scaling production requires addressing:
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Safety: Handling corrosive chlorosulfonic acid and phosphorus pentachloride necessitates closed systems and corrosion-resistant equipment .
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Purification: Distillation or recrystallization removes unreacted reagents, though the compound’s thermal instability limits high-temperature processing .
Chemical Reactivity and Derivitization
Nucleophilic Substitution
The sulfonyl chloride group undergoes facile reactions with nucleophiles:
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Amines: Forms sulfonamides (R-NH-SO₂-pyrazolopyrimidine), widely used in drug discovery .
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Alcohols/Thiols: Produces sulfonate esters or thioesters, applicable in polymer chemistry .
Example Reaction:
Catalyzed Cross-Couplings
Recent advances employ iodine or transition metals to synthesize 3-sulfenyl or biaryl derivatives. For example, iodine-catalyzed sulfenylation with thiophenols yields antimicrobial agents .
Applications in Scientific Research
Medicinal Chemistry
Pyrazolo[1,5-a]pyrimidine derivatives exhibit broad bioactivity:
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Antimicrobial Agents: Derivatives inhibit Pseudomonas aeruginosa and Staphylococcus aureus by disrupting membrane integrity via ROS generation .
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Kinase Inhibitors: Substituents at the 3-position enhance selectivity for cancer-related kinases (e.g., EGFR, VEGFR) .
Table 3: Bioactive Derivatives and Activities
| Derivative | Biological Activity | MIC (µg/mL) | Source |
|---|---|---|---|
| 5c | Antibacterial (S. typhi) | 3.39 | |
| 9c | Antifungal (C. albicans) | 3.39 | |
| 13h | Dual antibacterial/antifungal | 2.95 |
Materials Science
The planar core enables π-stacking in organic semiconductors. Sulfonate esters derived from the compound serve as dopants in conductive polymers .
Biological and Pharmacological Insights
Mechanism of Action
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Antimicrobial: Sulfenyl derivatives induce lipid peroxidation and disrupt membrane potential, leading to cell lysis .
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Anticancer: Derivatives inhibit 14-alpha demethylase (CYP51), a key enzyme in ergosterol biosynthesis .
ADMET Profiling
Computational models predict:
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